molecular formula C11H14N2O B2480721 N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide CAS No. 779353-75-2

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide

Cat. No.: B2480721
CAS No.: 779353-75-2
M. Wt: 190.246
InChI Key: NZFQLRBYHZMULN-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group with an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-(aminomethyl)benzoic acid with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical reactivity compared to other similar compounds. This structural feature makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFQLRBYHZMULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779353-75-2
Record name N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide
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